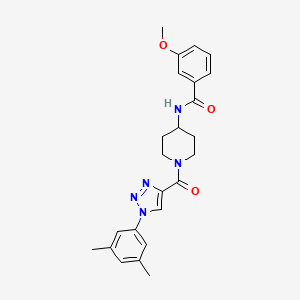

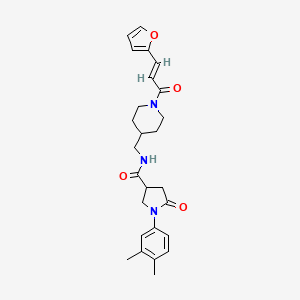

![molecular formula C13H9ClN2S2 B2760481 2-(烯丙硫基)-4-氯[1]苯并噻吩[3,2-d]嘧啶 CAS No. 478029-83-3](/img/structure/B2760481.png)

2-(烯丙硫基)-4-氯[1]苯并噻吩[3,2-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine” is a derivative of benzothieno[3,2-d]pyrimidin-4-one . It belongs to a class of compounds that have shown interesting anti-inflammatory properties related to interactions with active sites of COX-2 . Some derivatives of this class may also have potential as fluorescent probes for determining tumors or their progression .

Synthesis Analysis

The synthesis of benzothieno[3,2-d]pyrimidin-4-one derivatives involves an efficient approach where the key isothiocyanate is prepared through a simple and ecological method . This method is economically and environmentally advantageous due to the simplicity of the procedures, reduction of isolation and purification steps, and reduction in time, costs, and waste production .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine” are not explicitly mentioned in the search results.科学研究应用

合成与化学性质

合成途径和衍生物: "2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine" 研究的一个关键方面涉及其合成以及具有潜在生物活性的衍生物的创建。研究已经开发了合成噻吩并[2,3-d]嘧啶衍生物的方法,重点关注其抗真菌活性以及在治疗植物疾病中的潜在应用。例如,合成了一系列 4-烷基氨基-和 4-芳基氨基噻吩并[2,3-d]嘧啶,并评估了它们对各种病原体的抗真菌活性,表明它们在农业应用中的重要性 (Konno 等人,1989)。

化学反应和改性: 进一步的研究集中在 2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine 衍生物的化学反应和改性。例如,已经探索了与芳基硫酰氯的反应,产生了加成产物并能够合成线性稠合和角稠合芳基硫酰噻嗪并吡啶嘧啶。这些合成途径提供了对该分子反应性和创造具有增强特性的新化合物的潜力的见解 (Dyachenko 等人,2014)。

生物活性与应用

抗真菌和抗菌活性: "2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine" 的合成衍生物显示出有希望的抗真菌和抗菌特性。例如,新型苯并噻吩并[3',2':2,3]吡啶并[4,5-d]吡啶并[1,2-a]嘧啶对各种真菌病原体表现出显着的抑制作用,突出了它们作为杀真菌剂的潜力 (Xu 等人,2018)。

安全和危害

The safety and hazards associated with “2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine” are not explicitly mentioned in the search results.

未来方向

The future directions for “2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine” could involve further in vitro and in vivo studies to confirm the hypothesis that some members of this new class of anti-inflammatory may be promising for fluorescence imaging of cancer cells that express the COX-2 enzyme .

作用机制

Target of Action

The primary target of 2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is a membrane-bound heme protein that plays a pivotal role in the conversion of arachidonic acid to prostaglandins . These prostaglandins and their metabolites are involved in multiple physiological and pathophysiological processes .

Mode of Action

2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine interacts with COX-2, inhibiting its expression . This inhibition results in the suppression of prostaglandin E2 (PGE2) and interleukin-8 (IL-8) production . The compound also inhibits the expression of inducible NO synthase (iNOS) and intercellular adhesion molecule-1 (ICAM-1) .

Biochemical Pathways

The compound affects the arachidonic acid pathway by inhibiting the COX-2 enzyme . This inhibition disrupts the conversion of arachidonic acid to prostaglandins, thereby affecting the downstream effects of these metabolites .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine are not explicitly mentioned in the available literature

Result of Action

The molecular and cellular effects of 2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine’s action include the inhibition of COX-2, iNOS, and ICAM-1 expression . This leads to the suppression of PGE2 and IL-8 production . These effects suggest that the compound could have potential anti-inflammatory activity .

Action Environment

The action, efficacy, and stability of 2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine can be influenced by various environmental factors For instance, the compound’s interaction with its targets can be affected by the presence of other molecules or changes in the cellular environment.

属性

IUPAC Name |

4-chloro-2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S2/c1-2-7-17-13-15-10-8-5-3-4-6-9(8)18-11(10)12(14)16-13/h2-6H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUBHHNMEFULEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=C(C(=N1)Cl)SC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

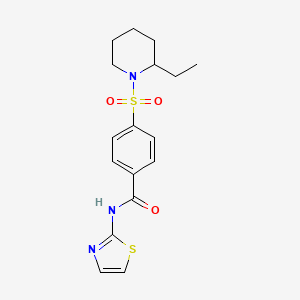

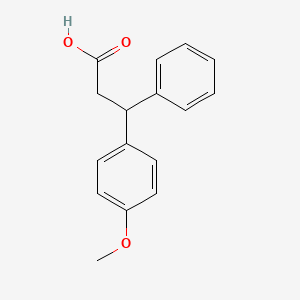

![5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride](/img/structure/B2760400.png)

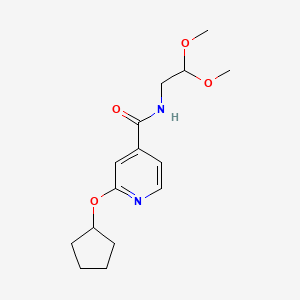

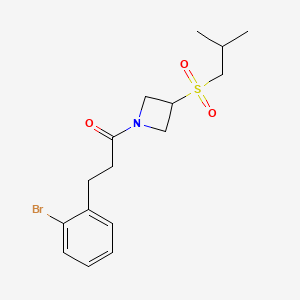

![4-[(1,1-Dioxothiazinan-2-yl)methyl]-3-fluorobenzonitrile](/img/structure/B2760404.png)

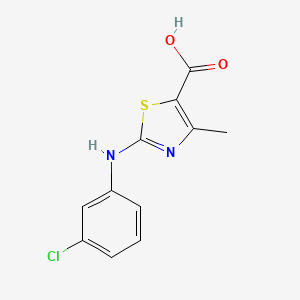

![3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2760412.png)

![[1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile](/img/structure/B2760414.png)

![3-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2760415.png)

![methyl 4-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2760416.png)

![2-[4-(2-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2760417.png)